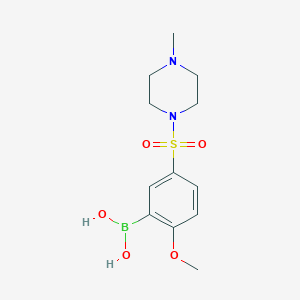
2-(4-Methoxypiperidin-1-yl)acetic acid hydrochloride
説明
“2-(4-Methoxypiperidin-1-yl)acetic acid hydrochloride” is a chemical compound . It is a powder in physical form . The IUPAC name of this compound is “2-(1-methoxypiperidin-4-yl)acetic acid hydrochloride” and its InChI code is "1S/C8H15NO3.ClH/c1-12-9-4-2-7(3-5-9)6-8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H" .
Molecular Structure Analysis
The molecular weight of “2-(4-Methoxypiperidin-1-yl)acetic acid hydrochloride” is 209.67 . The InChI code provides information about its molecular structure .
Physical And Chemical Properties Analysis
“2-(4-Methoxypiperidin-1-yl)acetic acid hydrochloride” is a powder in physical form . It has a molecular weight of 209.67 . The storage temperature is room temperature .
科学的研究の応用
Metabolism and Pharmacokinetics
Research on related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has involved the identification of metabolic pathways in rats. Studies like this can provide insights into the metabolism of structurally related compounds, including the identification of metabolic products and pathways, which are crucial for understanding the pharmacokinetics and toxicological profiles of new drugs (Kanamori et al., 2002).
Chemical Synthesis and Microbiological Activity
The synthesis of derivatives starting from similar core structures has been reported, with applications in creating compounds with bacteriostatic or tuberculostatic activity. For example, synthesis efforts have led to compounds that demonstrate significant antimicrobial properties, showcasing the role of such chemical structures in the development of new therapeutic agents (Miszke et al., 2008).
Functionalization and Application in Material Science
The chemical functionalization of surfaces or the creation of novel materials, such as fluorescent films, involves the synthesis and application of compounds with specific chemical functionalities. Research into compounds with fluorine or methoxy groups, similar to those in "2-(4-Methoxypiperidin-1-yl)acetic acid hydrochloride," contributes to advancements in materials science, including the development of new fluorescent materials or coatings (Soboleva et al., 2017).
Antioxidant and Antimicrobial Potential
Compounds containing piperidine structures have been synthesized and evaluated for their biological activities, including antioxidant and antimicrobial effects. These studies demonstrate the potential of such compounds in pharmaceutical applications, where they could serve as leads for the development of new drugs with specific therapeutic benefits (Harini et al., 2014).
Safety and Hazards
The safety information for “2-(4-Methoxypiperidin-1-yl)acetic acid hydrochloride” indicates that it may be corrosive to metals and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, and keeping only in the original container .
特性
IUPAC Name |
2-(4-methoxypiperidin-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-12-7-2-4-9(5-3-7)6-8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIFEIYGWBERFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxypiperidin-1-yl)acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1531343.png)

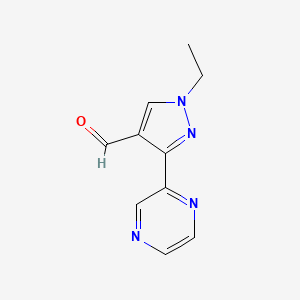
![1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1531349.png)

![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531352.png)
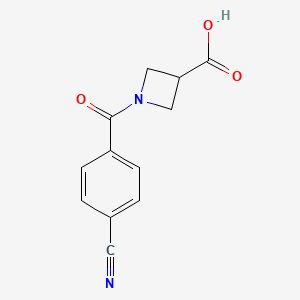
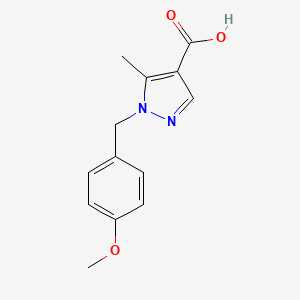
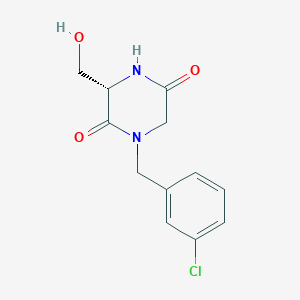
![N,N-diethyl-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-2-amine dihydrochloride](/img/structure/B1531356.png)
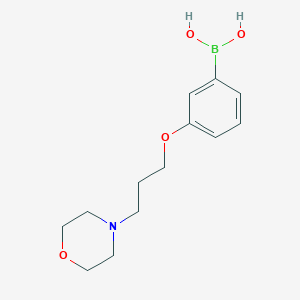

![1-[(3,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531361.png)
